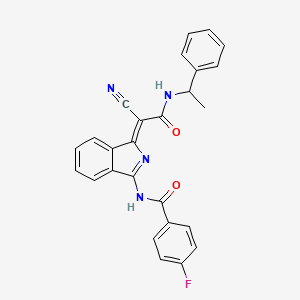
N-(2-acetylphenyl)-2,2,2-trichloroacetamide
概要
説明
N-(2-acetylphenyl)-2,2,2-trichloroacetamide is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a trichloroacetamide moiety
作用機序
Target of Action
It’s structurally similar to other benzamide compounds, which are known to interact with various enzymes and receptors in the body .
Biochemical Pathways
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .
Result of Action
Similar compounds have been shown to exhibit antioxidant properties, neutralizing harmful free radicals and reducing oxidative stress. They also have potential antibacterial activities, showing effectiveness against various gram-positive and gram-negative bacteria.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetylphenyl)-2,2,2-trichloroacetamide typically involves the acylation of 2-acetylphenylamine with trichloroacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
N-(2-acetylphenyl)-2,2,2-trichloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The trichloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of N-(2-acetylphenyl)-substituted amides or thioamides.
Oxidation: Formation of N-(2-carboxyphenyl)-2,2,2-trichloroacetamide.
Reduction: Formation of N-(2-acetylphenyl)-2,2,2-trichloroethylamine.
科学的研究の応用
N-(2-acetylphenyl)-2,2,2-trichloroacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and analgesic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Material Science: It is utilized in the development of advanced materials with specific properties, such as polymers and coatings.
類似化合物との比較
Similar Compounds
- N-(2-acetylphenyl)acetamide
- N-(2-acetylphenyl)benzamide
- N-(2-acetylphenyl)carbamothioylbenzamide
Uniqueness
N-(2-acetylphenyl)-2,2,2-trichloroacetamide is unique due to the presence of the trichloroacetamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The trichloroacetamide moiety enhances the compound’s ability to participate in substitution reactions and form stable complexes with biological targets, making it valuable in medicinal chemistry and material science.
特性
IUPAC Name |
N-(2-acetylphenyl)-2,2,2-trichloroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl3NO2/c1-6(15)7-4-2-3-5-8(7)14-9(16)10(11,12)13/h2-5H,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRBJVPGWJWEKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(4-chlorophenyl)methyl]-1-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2744263.png)
![N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2744264.png)
![3-hydroxy-7-methyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2744267.png)

![[5-(4-Amino-2-methylphenyl)furan-2-yl]methanol](/img/structure/B2744269.png)
![1-((2-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2744270.png)
![1,3-dimethyl-7-(2-methylpropyl)-5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2744272.png)
![ethyl 2-[(2Z)-2-[(2,6-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2744274.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2744275.png)

